Edronax, also known by its generic name reboxetine, is a medication primarily used to treat major depressive disorder (MDD) in adults. It belongs to a class of drugs called selective norepinephrine reuptake inhibitors (SNRIs) []. While its primary use is in treatment, Edronax also holds value in scientific research due to its specific mechanism of action and potential applications beyond MDD.
Edronax works by increasing the level of norepinephrine, a neurotransmitter, in the brain. It does this by selectively blocking the reuptake of norepinephrine by presynaptic neurons, allowing it to remain active in the synaptic cleft for a longer duration []. This increase in norepinephrine activity is thought to be responsible for the drug's antidepressant effects.
While Edronax is not as widely used as other antidepressants, it is still employed in various research endeavors, including: